molecular formula C18H19N5O3 B2965290 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-74-4

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2965290
CAS No.: 483993-74-4
M. Wt: 353.382
InChI Key: BRHOTLDDCAKUIG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic compound characterized by a propanamide backbone substituted with two methoxyphenyl groups and a tetrazole ring. The compound’s structure includes:

  • Ortho-methoxyphenyl group at position 3 of the propanamide chain.
  • Meta-methoxyphenyl group attached to the amide nitrogen.
  • Tetrazole ring at position 2, contributing to hydrogen-bonding and aromatic interactions.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-8-5-7-13(11-14)19-18(24)15(17-20-22-23-21-17)10-12-6-3-4-9-16(12)26-2/h3-9,11,15H,10H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHOTLDDCAKUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding phenols.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the amide bond would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving tetrazole derivatives.

    Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide and related compounds:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (Target) 2-methoxyphenyl (position 3); 3-methoxyphenyl (amide N) C₁₉H₂₀N₅O₃ 366.40 Ortho/meta methoxy substitution; tetrazole enhances polarity and binding .
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-dimethoxyphenyl (position 3); 4-methoxyphenyl (amide N) C₁₉H₂₁N₅O₄ 383.40 Increased methoxy groups may improve solubility but reduce metabolic stability.
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-ethoxyphenyl (amide N); 4-methoxyphenyl (position 3) C₁₉H₂₁N₅O₃ 367.41 Ethoxy group enhances lipophilicity compared to methoxy.
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-ethylphenyl (amide N); 3-methylphenyl (position 3) C₁₉H₂₁N₅O 335.40 Reduced polarity due to methyl/ethyl groups; potential for CNS penetration.
N-(4-Fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-fluorophenyl (amide N); 2-methoxyphenyl (position 3) C₁₈H₁₇FN₅O₃ 387.38 Fluorine substitution improves metabolic stability and bioavailability.

Structure-Activity Relationship (SAR) Insights

Tetrazole Position : The tetrazole ring at position 2 is critical for hydrogen bonding with target receptors, mimicking carboxylate groups in sartan drugs .

Methoxy Substitution :

  • Ortho-methoxy (target compound): Steric hindrance may reduce binding affinity compared to para-methoxy analogs .
  • Meta-methoxy (target’s amide group): Balances electron-donating effects and steric bulk, optimizing receptor interactions .

Lipophilicity Modifiers : Ethyl or fluorine substituents (e.g., ) enhance membrane permeability but may decrease aqueous solubility.

Bioisosteric Replacements : Compounds with methylthio or pyrazole groups (e.g., ) show divergent activities, highlighting the tetrazole’s unique role in angiotensin receptor targeting.

Biological Activity

3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H19_{19}N5_{5}O3_{3}
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 135-62-6

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. The tetrazole moiety is known to enhance the pharmacological profile of compounds by improving their interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.

  • Mechanism of Action :
    • Thymidylate Synthase Inhibition : Similar compounds have shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.
    • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures exhibited IC50_{50} values ranging from 1.1 μM to 2.6 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .
    • Molecular docking studies have confirmed strong binding affinities to TS, suggesting that this compound could be a promising lead for anticancer drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains.

  • In Vitro Studies :
    • Research has shown that derivatives exhibit significant inhibitory effects on Escherichia coli and Staphylococcus aureus .
    • The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances antimicrobial efficacy.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50_{50} ValuesMechanism of Action
AnticancerMCF-71.1 μMThymidylate synthase inhibition
HCT-1162.6 μMCell cycle arrest
HepG21.4 μMApoptosis induction
AntimicrobialE. coliNot specifiedBacterial cell wall disruption
S. aureusNot specifiedDisruption of metabolic pathways

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